molecular formula C16H10Cl2O2 B3058323 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- CAS No. 88953-00-8

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)-

Cat. No. B3058323
CAS RN: 88953-00-8
M. Wt: 305.2 g/mol
InChI Key: KHSBMBLDPBPFIQ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one is a type of organic compound that belongs to the class of chemicals known as chromones . The molecular formula is C9H6O2 . It’s also known by other names such as Chromone, Benzo-γ-pyrone, and 4H-benzo[b]pyran-4-one .

Mechanism of Action

The mechanism of action of Diclofenac is related to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, induce apoptosis, have neuroprotective effects, and have antiplatelet and antithrombotic effects. In addition, Diclofenac has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Diclofenac in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Diclofenac in lab experiments is that it can have off-target effects, which may complicate the interpretation of results. In addition, Diclofenac is known to have a short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the scientific research application of Diclofenac. One area of interest is the development of new formulations of Diclofenac that can improve its bioavailability and effectiveness. Another area of interest is the investigation of the potential therapeutic benefits of Diclofenac in other fields, such as dermatology and ophthalmology. Finally, there is a need for further research to better understand the off-target effects of Diclofenac and how they may impact its use in lab experiments.

Scientific Research Applications

Diclofenac has been extensively studied for its potential therapeutic benefits in various fields. In the field of cancer research, studies have shown that Diclofenac can inhibit the growth of cancer cells and induce apoptosis. In the field of neuroscience, Diclofenac has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In the field of cardiovascular research, Diclofenac has been shown to have antiplatelet and antithrombotic effects, which may be useful in the prevention of cardiovascular disease.

properties

IUPAC Name

6,8-dichloro-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c1-9-2-4-10(5-3-9)15-8-14(19)12-6-11(17)7-13(18)16(12)20-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSBMBLDPBPFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350975
Record name 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88953-00-8
Record name 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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